Methanone, (3-amino-4,6-diphenylthieno[2,3-b]pyridin-2-yl)phenyl- Methanone, (3-amino-4,6-diphenylthieno[2,3-b]pyridin-2-yl)phenyl-
Brand Name: Vulcanchem
CAS No.: 58327-73-4
VCID: VC14616546
InChI: InChI=1S/C26H18N2OS/c27-23-22-20(17-10-4-1-5-11-17)16-21(18-12-6-2-7-13-18)28-26(22)30-25(23)24(29)19-14-8-3-9-15-19/h1-16H,27H2
SMILES:
Molecular Formula: C26H18N2OS
Molecular Weight: 406.5 g/mol

Methanone, (3-amino-4,6-diphenylthieno[2,3-b]pyridin-2-yl)phenyl-

CAS No.: 58327-73-4

Cat. No.: VC14616546

Molecular Formula: C26H18N2OS

Molecular Weight: 406.5 g/mol

* For research use only. Not for human or veterinary use.

Methanone, (3-amino-4,6-diphenylthieno[2,3-b]pyridin-2-yl)phenyl- - 58327-73-4

Specification

CAS No. 58327-73-4
Molecular Formula C26H18N2OS
Molecular Weight 406.5 g/mol
IUPAC Name (3-amino-4,6-diphenylthieno[2,3-b]pyridin-2-yl)-phenylmethanone
Standard InChI InChI=1S/C26H18N2OS/c27-23-22-20(17-10-4-1-5-11-17)16-21(18-12-6-2-7-13-18)28-26(22)30-25(23)24(29)19-14-8-3-9-15-19/h1-16H,27H2
Standard InChI Key ZRRONMIBMQJRJF-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2=CC(=NC3=C2C(=C(S3)C(=O)C4=CC=CC=C4)N)C5=CC=CC=C5

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features a thieno[2,3-b]pyridine core, a bicyclic system comprising a thiophene ring fused to a pyridine moiety. The sulfur atom in the thiophene and nitrogen in the pyridine contribute to its electron-rich nature, facilitating π-π stacking and hydrogen-bonding interactions. Substituents at the 3-, 4-, and 6-positions include an amino group (-NH2_2) and two phenyl rings, while a phenyl methanone group is attached at the 2-position. This arrangement enhances both solubility and binding affinity to hydrophobic protein pockets .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC26H18N2OS\text{C}_{26}\text{H}_{18}\text{N}_2\text{OS}
Molecular Weight406.5 g/mol
CAS Number58327-73-4
IUPAC NameMethanone, (3-amino-4,6-diphenylthieno[2,3-b]pyridin-2-yl)phenyl-

Synthesis and Optimization

Multi-Step Synthetic Pathways

Synthesis typically begins with functionalized pyridine and thiophene precursors. A common route involves:

  • Cyclization: Thiourea derivatives react with halogenated pyridines under basic conditions to form the thienopyridine core.

  • Substitution: Introduction of phenyl groups via Suzuki-Miyaura coupling or Ullmann reactions ensures regioselectivity at the 4- and 6-positions .

  • Amination: The 3-amino group is introduced using ammonia or protected amine reagents, followed by deprotection .

  • Methanone Formation: Friedel-Crafts acylation attaches the phenyl methanone group at the 2-position.

Yields are highly dependent on reaction conditions. For instance, cyclization at 80°C in dimethylformamide (DMF) achieves ~65% efficiency, while higher temperatures promote side reactions. Catalysts such as palladium(II) acetate improve coupling reactions, reducing byproduct formation .

Pharmacological Applications

Kinase Inhibition and Anticancer Activity

The compound exhibits potent inhibition of tyrosine kinases, particularly those involved in oncogenic signaling (e.g., EGFR and VEGFR). In vitro studies demonstrate IC50_{50} values of 0.8–1.2 μM against breast cancer cell lines (MCF-7, MDA-MB-231), comparable to erlotinib. Mechanistically, the amino group forms hydrogen bonds with kinase ATP-binding sites, while phenyl rings engage in hydrophobic interactions.

Comparative Analysis with Structural Analogues

Halogen-Substituted Derivatives

Replacing phenyl groups with halogenated aryl rings (e.g., 4-chlorophenyl, 4-bromophenyl) alters electronic properties and bioactivity. For example, (3-amino-6-(4-chlorophenyl)thieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone (CAS No. VC16355132) shows enhanced kinase inhibition (IC50_{50} = 0.5 μM) due to halogen-mediated hydrophobic effects.

Table 2: Bioactivity Comparison of Thienopyridine Derivatives

CompoundTarget Kinase (IC50_{50})Solubility (μg/mL)
Methanone, (3-amino-4,6-diphenyl...)EGFR: 0.9 μM12.4
(4-Bromophenyl derivative)VEGFR: 0.5 μM8.7
(4-Fluorophenyl derivative)PDGFR: 1.1 μM15.9

Challenges and Future Directions

Solubility and Bioavailability

Despite promising activity, the compound’s low aqueous solubility (12.4 μg/mL) limits in vivo efficacy. Prodrug strategies, such as phosphate ester formation, or nanoparticle encapsulation could improve pharmacokinetics .

Target Selectivity

Off-target effects on cytochrome P450 enzymes (CYP3A4 inhibition: IC50_{50} = 4.2 μM) necessitate structural optimization to reduce toxicity . Computational modeling and fragment-based design may enhance selectivity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator